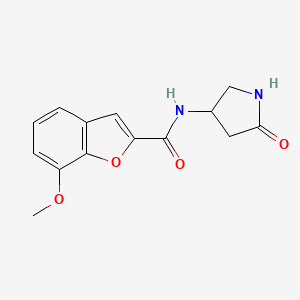

4-acetyl-1-methyl-1H-pyrrole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-acetyl-1-methyl-1H-pyrrole-2-carboxamide” is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . This compound has garnered attention in the scientific community for its potential applications in various fields.

Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H10N2O2/c1-5(11)6-3-7(8(9)12)10(2)4-6/h3-4H,1-2H3,(H2,9,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Applications De Recherche Scientifique

Metabolic Correlation Studies

- Niacin Metabolism and Excretion : Shibata and Matsuo (1989) found that 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide (referred to as 4-py) is a major metabolite of nicotinamide and nicotinic acid in rats. They developed a method for its microdetermination, revealing its urinary excretion levels and correlating it with dietary niacin intake (Shibata & Matsuo, 1989).

Chemical Synthesis

- Synthesis in Biological Media Analysis : Liddell et al. (1993) synthesized this compound, also known as GSA-pyrrole, for the quantitative analysis of glutamate-1-semialdehyde in biological media (Liddell et al., 1993).

Polyamide Synthesis

- DNA Recognition : Swalley et al. (1996) utilized pyrrole−imidazole polyamides, which include N-methylpyrrole-2-carboxamide, for DNA recognition in the minor groove. This demonstrated the compound's potential in gene therapy (Swalley et al., 1996).

- Pharmacokinetics in Gene Therapy : Nagashima et al. (2009) developed a method for determining pyrrole-imidazole polyamide in rat plasma, a significant step in understanding its pharmacokinetics for gene therapy applications (Nagashima et al., 2009).

Analytical Chemistry

- Urinary Analysis Method : Tomokuni and Ogata (1972) described a method for the quantitative analysis of urinary δ-aminolevulinic acid using a derivative of this compound, demonstrating its utility in clinical chemistry (Tomokuni & Ogata, 1972).

Chemical Modification

- Enhancing Analgesic Properties : Ukrainets et al. (2015) investigated the modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to optimize their biological properties, including analgesic effects (Ukrainets et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

Pyrrole derivatives, such as “4-acetyl-1-methyl-1H-pyrrole-2-carboxamide”, are known to interact with a variety of biological targets. For instance, some indole derivatives (a class of compounds that includes pyrroles) have been found to bind with high affinity to multiple receptors .

Mode of Action

The mode of action of “this compound” would depend on its specific targets. Generally, pyrrole derivatives can form hydrogen bonds with their targets, which can inhibit their activity .

Biochemical Pathways

The specific biochemical pathways affected by “this compound” would depend on its targets. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Analyse Biochimique

Biochemical Properties

The presence of carboxamide moiety in indole derivatives, such as 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide, causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity

Molecular Mechanism

The molecular mechanism of action of this compound is not well-documented. It is known that indole derivatives can bind with high affinity to multiple receptors

Propriétés

IUPAC Name |

4-acetyl-1-methylpyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5(11)6-3-7(8(9)12)10(2)4-6/h3-4H,1-2H3,(H2,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDUHHJRPDPQEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=C1)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-bromobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2687702.png)

![1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane](/img/structure/B2687703.png)

![2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2687704.png)

![5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2687706.png)

![1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2687710.png)

![Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2687718.png)

![3-(4-chlorophenyl)-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2687722.png)